2-Morpholin-4-yl-6-nitrobenzonitrile
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Overview
Description
2-Morpholin-4-yl-6-nitrobenzonitrile is an organic compound with the molecular formula C11H11N3O3 It is a derivative of benzonitrile, featuring a morpholine ring and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-6-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of a morpholine group. One common method involves the reaction of 2-chloro-5-nitrobenzonitrile with morpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-6-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride (NaH), DMF as a solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 2-Morpholin-4-yl-6-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Oxidation: Oxidized benzonitrile derivatives.
Scientific Research Applications
2-Morpholin-4-yl-6-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-6-nitrobenzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-5-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
2-Morpholin-4-ylbenzonitrile: Lacks the nitro group.
4-Morpholin-4-yl-3-nitrobenzonitrile: Different substitution pattern on the benzene ring.
Uniqueness
2-Morpholin-4-yl-6-nitrobenzonitrile is unique due to the specific positioning of the nitro and morpholine groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c12-8-9-10(13-4-6-17-7-5-13)2-1-3-11(9)14(15)16/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCWDJUVPXHJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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